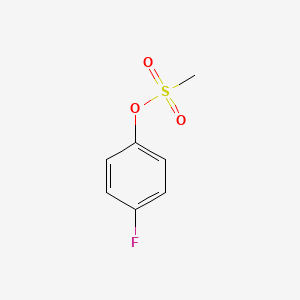

4-Fluorophenyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorophenyl methanesulfonate (4-FMS) is an organofluorine compound that is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as well as in biochemical and physiological experiments. 4-FMS is a versatile compound that can be used to create a range of compounds, from small molecules to larger, more complex compounds. Furthermore, it has been used in a variety of biochemical and physiological studies, as well as in drug development.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

4-Fluorophenyl methanesulfonate: is widely used in the synthesis of various pharmaceutical compounds due to its ability to act as a fluorinating agent . It introduces a fluorine atom into the molecular structure, which can significantly alter the biological activity of the compound. For example, it’s used in the synthesis of antileishmanial agents , where the fluorine atom can improve the efficacy and selectivity of the drug .

Mecanismo De Acción

Target of Action

4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .

Mode of Action

Safinamide, which contains 4-Fluorophenyl methanesulfonate, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .

Pharmacokinetics

Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .

Propiedades

IUPAC Name |

(4-fluorophenyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERGNBBIBYFCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)

![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)